molecular formula C11H7ClN4OS B10871717 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one

2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one

Cat. No.: B10871717
M. Wt: 278.72 g/mol
InChI Key: ADJIDJYMRBADBQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one is a heterocyclic compound that features a unique combination of a pyrazolo[1,5-a][1,3,5]triazinone core with a thioxo group and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one typically involves the following steps:

    Formation of the Pyrazolo[1,5-a][1,3,5]triazinone Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and triazine compounds, under controlled conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced via thiation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the pyrazolo[1,5-a][1,3,5]triazinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrazolo[1,5-a][1,3,5]triazinone core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one: Similar structure but with an oxo group instead of a thioxo group.

    2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-6(5H)-one: Similar structure but with a different position of the thioxo group.

Uniqueness

The presence of the thioxo group in 2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one imparts unique chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for specific applications where the thioxo functionality is crucial.

Properties

Molecular Formula

C11H7ClN4OS

Molecular Weight

278.72 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-sulfanylidene-1,6-dihydropyrazolo[1,5-a][1,3,5]triazin-7-one

InChI

InChI=1S/C11H7ClN4OS/c12-7-4-2-1-3-6(7)10-13-8-5-9(17)15-16(8)11(18)14-10/h1-5H,(H,15,17)(H,13,14,18)

InChI Key

ADJIDJYMRBADBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=S)N3C(=CC(=O)N3)N2)Cl

Origin of Product

United States

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